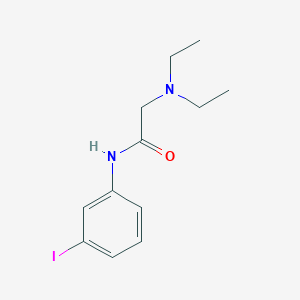
2-(diethylamino)-N-(3-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)-N-(3-iodophenyl)acetamide is an organic compound that features a diethylamino group, an iodophenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and diethylamine.
Formation of Intermediate: 3-iodoaniline is reacted with chloroacetyl chloride to form 3-iodo-N-(chloroacetyl)aniline.
Final Product Formation: The intermediate is then reacted with diethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(diethylamino)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
科学的研究の応用
2-(diethylamino)-N-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radioligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-(diethylamino)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may facilitate binding through halogen bonding, while the diethylamino group can enhance solubility and membrane permeability.
類似化合物との比較
Similar Compounds
2-(diethylamino)-N-(4-iodophenyl)acetamide: Similar structure but with the iodine atom in the para position.
2-(diethylamino)-N-(3-bromophenyl)acetamide: Bromine atom instead of iodine.
2-(diethylamino)-N-(3-chlorophenyl)acetamide: Chlorine atom instead of iodine.
Uniqueness
2-(diethylamino)-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
特性
分子式 |
C12H17IN2O |
|---|---|
分子量 |
332.18 g/mol |
IUPAC名 |
2-(diethylamino)-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C12H17IN2O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChIキー |
BDDPEXIVXXOVKG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)


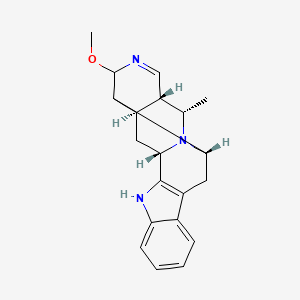
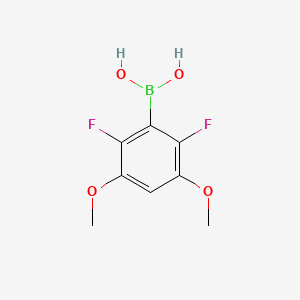

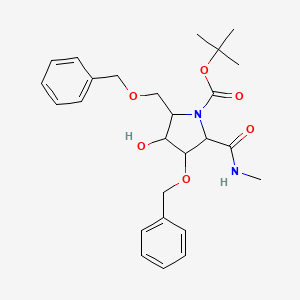
![Benzo[h]pentaphene](/img/structure/B14763217.png)
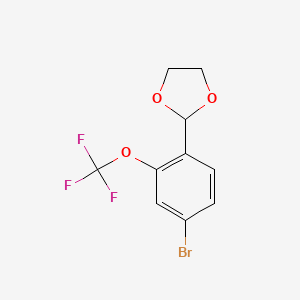
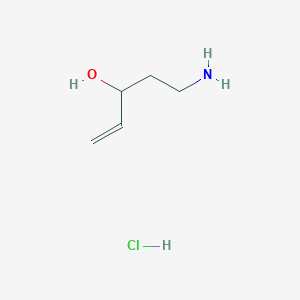

![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)

